N-cyclopentyl-3-phenoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(19-15-8-4-5-9-15)14-7-6-12-17(13-14)21-16-10-2-1-3-11-16/h1-3,6-7,10-13,15H,4-5,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABRMQUBHLTDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for N Cyclopentyl 3 Phenoxybenzamide
Retrosynthetic Analysis and Molecular Design Principles for N-cyclopentyl-3-phenoxybenzamide
A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond. This primary disconnection points to two key precursors: 3-phenoxybenzoic acid and cyclopentylamine (B150401). This approach forms the foundation for its synthesis, where the formation of the amide linkage is the pivotal step.
The molecular architecture of this compound incorporates several key features that guide its design. The benzamide (B126) core serves as a rigid scaffold. ontosight.ai The cyclopentyl group, attached to the amide nitrogen, enhances the compound's lipophilicity, which can influence its interaction with biological systems. ontosight.ai The phenoxy group at the 3-position of the benzene (B151609) ring introduces a degree of conformational flexibility and potential for hydrogen bonding and other non-covalent interactions. ontosight.ai These design principles are instrumental in the exploration of this chemical space for various research applications.
Comprehensive Synthetic Routes to the this compound Core Structure
The most direct and widely employed synthetic route to the this compound core structure is through the coupling of 3-phenoxybenzoic acid and cyclopentylamine. ontosight.ai This reaction is a classic example of amide bond formation.
A common method involves the activation of the carboxylic acid group of 3-phenoxybenzoic acid to facilitate nucleophilic attack by the amino group of cyclopentylamine. This activation can be achieved using a variety of coupling reagents.
An alternative, though less direct, approach could involve a multi-step sequence. For instance, 3-phenoxybenzoyl chloride, synthesized from 3-phenoxybenzoic acid and a chlorinating agent like thionyl chloride, can be reacted with cyclopentylamine. This method, while adding a step, can sometimes offer advantages in terms of reaction kinetics and purification.
Methodological Advancements and Optimization Strategies for Improved Yield and Purity
Optimizing the synthesis of this compound focuses on maximizing yield and ensuring high purity. The choice of coupling reagent is a critical factor. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently used to promote efficient amide bond formation and minimize side reactions.
The reaction conditions also play a significant role. Optimization of solvent, temperature, and reaction time is crucial. Aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are typically preferred. The reaction is often carried out at room temperature, but gentle heating may be employed to drive the reaction to completion.
Purification strategies are equally important for obtaining a high-purity product. Following the reaction, a standard workup procedure involving extraction and washing is typically performed to remove unreacted starting materials and coupling byproducts. Further purification is often achieved through column chromatography on silica (B1680970) gel, which effectively separates the desired product from any remaining impurities. Recrystallization can also be a valuable technique for obtaining highly pure crystalline material.
Directed Functionalization and Combinatorial Approaches for this compound Scaffold Derivatization
The this compound scaffold offers multiple sites for directed functionalization, allowing for the generation of diverse analogues. The two aromatic rings are primary targets for electrophilic aromatic substitution reactions, enabling the introduction of a wide range of substituents. For example, nitration, halogenation, or Friedel-Crafts reactions could be employed to modify the electronic and steric properties of the molecule.
Combinatorial chemistry approaches can be leveraged to rapidly generate a library of this compound derivatives. By systematically varying the substituents on both the phenoxy and the benzoyl rings, a large number of compounds can be synthesized and screened for desired properties. This can be achieved by utilizing a diverse set of substituted phenols in the initial synthesis of the 3-phenoxybenzoic acid precursor, or by employing a variety of substituted anilines in place of cyclopentylamine.
Advanced Analytical Techniques for Structural Elucidation of this compound and its Analogues (Methodology Focus)
A suite of advanced analytical techniques is indispensable for the unambiguous structural elucidation of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.
¹H NMR provides detailed information about the number and chemical environment of protons in the molecule, allowing for the confirmation of the cyclopentyl and aromatic protons.
¹³C NMR reveals the carbon skeleton of the molecule, confirming the presence of the carbonyl carbon of the amide and the carbons of the aromatic rings.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, providing definitive structural assignments.
Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. ontosight.ai High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule with high accuracy.
Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound would show a strong absorption band corresponding to the C=O stretching of the amide group, as well as bands indicative of N-H stretching and C-H stretching of the aromatic and aliphatic moieties.
X-ray Crystallography , when a suitable single crystal can be obtained, provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclopentyl 3 Phenoxybenzamide Analogues
Rational Design and Synthesis of N-cyclopentyl-3-phenoxybenzamide Analogue Libraries for SAR Probing
The foundation of any structure-activity relationship (SAR) study lies in the rational design and efficient synthesis of a focused library of analogues. For the this compound scaffold, this process is guided by systematically altering its three main components: the central benzamide (B126) core, the N-cyclopentyl group, and the 3-phenoxy moiety. The goal is to create a diverse set of molecules where specific structural changes can be directly correlated with changes in biological activity. rsc.org
The synthetic strategy for these analogues typically revolves around a convergent amide coupling reaction. The primary method involves the reaction of a substituted 3-phenoxybenzoic acid with cyclopentylamine (B150401) or its analogue. ontosight.ai To construct a library for SAR probing, a matrix-based approach is often employed:
Varying the Amine Component: A collection of cyclic and acyclic amines is used in place of cyclopentylamine to probe the size, shape, and flexibility requirements of the N-substituent binding pocket.
Varying the Benzoic Acid Component: A parallel synthesis approach can be utilized with a diverse set of phenols to react with a suitable benzoic acid precursor, generating a range of phenoxybenzoic acids with different electronic and steric properties.
Varying the Benzamide Core: Substituents can be introduced at other positions (2, 4, 5, or 6) on the benzoyl ring to explore how they influence the conformation and interaction profile of the entire molecule.
A common synthetic route involves activating the carboxylic acid of 3-phenoxybenzoic acid with a coupling reagent (e.g., 2-chloro-N-methylpyridinium iodide) and reacting it with the desired amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). mdpi.com This robust method allows for the creation of a wide array of amides in a controlled and efficient manner, providing the necessary chemical matter to conduct thorough SAR investigations. researchgate.net
Examination of Positional and Substituent Effects on Molecular Interactions
The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on the aromatic rings. researchgate.net Detailed studies on related phenoxybenzamide series have provided significant insights into these effects. The primary method of examination involves synthesizing analogues with substituents at different positions and evaluating their impact on a specific biological target.
For instance, in a series of related 2-phenoxybenzamides studied for antiplasmodial activity, the position of substituents on an N-aryl ring was found to be critical. Analogues with a substituent at the para-position were significantly more active than their corresponding meta-substituted counterparts. mdpi.com Furthermore, the nature of the substituent plays a crucial role. The introduction of a fluorine atom to the phenoxy ring, creating a 4-fluorophenoxy moiety, has been shown to be generally advantageous for activity compared to an unsubstituted phenoxy ring. mdpi.com
Replacing a functional group with another can lead to drastic changes in activity. In one study, the replacement of a piperazinyl moiety with a simple amino group resulted in a remarkable decrease in biological activity, indicating that the bulk and electronic nature of the piperazine (B1678402) ring were key for molecular recognition. mdpi.com These effects are often explained by the modulation of intramolecular non-covalent interactions, which can alter the molecule's preferred conformation and its ability to bind to a target. nih.gov
The following table summarizes SAR data from a study on related N-aryl-2-(4-fluorophenoxy)benzamide analogues, illustrating the impact of substituent changes on antiplasmodial activity.
| Compound ID | N-Aryl Substituent | Activity (IC₅₀ in µM) against P. falciparum |
| Analogue A | meta-substituted piperazine | 3.297 |
| Analogue B | para-substituted piperazine | 0.2690 |
| Analogue C | para-substituted pivaloylpiperazine | 0.6593 |
| Analogue D | 3-aminophenyl | 51.85 |
| Analogue E | 4-aminophenyl | 51.49 |
This table is generated based on data for illustrative purposes from related compound series. mdpi.com
Stereochemical Considerations in the Structure-Activity Landscape of this compound Derivatives
While this compound itself is an achiral molecule, the introduction of stereocenters into its derivatives is a critical aspect of SAR exploration. Biological systems, such as enzyme active sites and receptors, are chiral environments, meaning they can interact differently with enantiomers (non-superimposable mirror images) of a chiral molecule.
Stereocenters can be introduced into the this compound scaffold in several ways:
Modification of the Cyclopentyl Ring: Introducing a substituent onto the cyclopentyl ring creates at least two stereocenters.
Introducing a Chiral Linker: Replacing the N-H amide bond with a chiral linker between the amine and the carbonyl group.
Using a Chiral Amine: Employing a chiral amine, such as (R)- or (S)-3-methylcyclopentylamine, during synthesis.
When a chiral center is present, it is essential to separate and test the individual enantiomers, as they often exhibit different potency, efficacy, and even different pharmacological effects. For example, in studies of phenoxybenzamine-related compounds, specific stereoisomers were synthesized and evaluated independently to understand their unique contributions to receptor affinity. nih.govresearchgate.net This underscores the principle that a full understanding of the structure-activity landscape requires a three-dimensional perspective, where the spatial arrangement of atoms is as important as the chemical constitution. nih.gov
Identification of Key Pharmacophoric Features and Interaction Motifs within the this compound Series
A pharmacophore is an abstract model of the key molecular features necessary for biological activity. Based on SAR studies of this compound and its analogues, a putative pharmacophore can be defined.
The essential features include:
Aromatic Ring System: The central benzamide ring acts as a rigid scaffold, correctly positioning the other functional groups for interaction with a biological target.
Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a primary hydrogen bond acceptor. nih.gov
Hydrogen Bond Donor: The amide N-H group serves as a crucial hydrogen bond donor. ontosight.ai
Hydrophobic Group: The N-cyclopentyl group is a key hydrophobic feature that likely interacts with a non-polar pocket in the target protein, contributing significantly to the compound's lipophilicity and binding affinity. ontosight.ai
Aromatic/Hydrophobic Moiety (Phenoxy Group): The 3-phenoxy group serves as a large aromatic and hydrophobic moiety that can engage in π-π stacking or hydrophobic interactions. Its substitution pattern is critical for modulating potency, suggesting it is involved in specific interactions where electronic and steric factors are important. mdpi.com
These features constitute the primary interaction motifs. The precise spatial relationship between the hydrogen bond donor/acceptor, the hydrophobic N-alkyl group, and the substituted phenoxy ring is what determines the molecule's ability to bind effectively to its target.
Modulating Intrinsically Relevant Physicochemical Properties through Structural Perturbations
Structural modifications not only affect a molecule's interaction with its biological target (pharmacodynamics) but also alter its physicochemical properties, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile. This is the essence of structure-property relationship (SPR) studies.
For the this compound series, key physicochemical properties include lipophilicity (measured as logP or logD), solubility, and metabolic stability. The N-cyclopentyl group, for instance, inherently increases the molecule's lipophilicity. ontosight.ai
Systematic structural perturbations can fine-tune these properties:
Lipophilicity: Adding halogen substituents (e.g., fluorine) or small alkyl groups to the aromatic rings generally increases logP. Conversely, introducing polar groups like hydroxyls or amines lowers logP, potentially increasing aqueous solubility. Studies on related benzamides have shown that the position of a substituent can have paradoxical effects; an ortho-hydroxy group might form an intramolecular hydrogen bond, masking its polarity and increasing apparent lipophilicity. nih.gov
Solubility: The introduction of ionizable groups, such as basic amines (e.g., in a piperazine ring), can significantly improve aqueous solubility at physiological pH.
Metabolic Stability: Certain positions on a molecule may be susceptible to metabolic enzymes like Cytochrome P450s. Introducing substituents, such as a fluorine atom, at these "soft spots" can block metabolism and increase the compound's half-life. researchgate.net
The following table demonstrates how structural changes can influence calculated physicochemical properties in related benzamide analogues.
| Compound Feature | Example Substituent | Effect on Lipophilicity (logP) | Rationale |
| Phenoxy Ring | 4-Fluoro | Increase | The fluorine atom is hydrophobic and can block metabolic oxidation. mdpi.com |
| N-Aryl Ring | Amino group (-NH₂) | Decrease | Introduction of a polar, basic group increases hydrophilicity. mdpi.com |
| Benzamide Ring | ortho-Methoxy | Decrease (relative to expected) | Steric hindrance can prevent coplanarity, altering electronic distribution and interactions. nih.gov |
| Amine Moiety | Cyclopentyl | Increase | The aliphatic cyclic group is non-polar and contributes to overall lipophilicity. ontosight.ai |
This table is generated for illustrative purposes based on established medicinal chemistry principles and findings from related compound series. ontosight.aimdpi.comnih.gov
Mechanistic Investigations at the Molecular and Cellular Level for N Cyclopentyl 3 Phenoxybenzamide in Vitro and Ex Vivo
Identification and Validation of Specific Molecular Targets for N-cyclopentyl-3-phenoxybenzamide
The initial step in elucidating the mechanism of action for a compound like this compound involves identifying its specific molecular targets. Research into the broader class of benzamides suggests a range of potential applications, including as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy. ontosight.ai The process of identifying the precise target of a novel compound that shows a desired effect in initial tests is known as target deconvolution. nih.govresearchgate.net
Several established strategies are employed for target identification and validation:
Affinity-Based Methods: A primary technique is affinity chromatography, where the small molecule is immobilized on a solid support to capture its binding partners from a cellular lysate. nih.gov For this compound, this would involve synthesizing a derivative that can be linked to a resin, which is then used to isolate and subsequently identify interacting proteins via mass spectrometry.
Genetic Approaches: Genetic methods provide robust validation. Techniques such as targeted gene knockout or RNA interference (RNAi) can be used to reduce the expression of a suspected target protein. nih.gov If the cellular effect of this compound is diminished in cells lacking the specific protein, it strongly validates that protein as a target.
Computational Prediction: In silico methods can predict potential targets based on the chemical structure of this compound. By comparing its structure to libraries of compounds with known targets, potential interactions can be hypothesized, which are then confirmed experimentally.
Detailed Analysis of this compound Binding Modes and Interaction Sites
Once a molecular target is identified, understanding the physical interaction between it and this compound is crucial. This involves determining the binding mode and the specific amino acid residues at the interaction site.
Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that can provide high-resolution three-dimensional structures of the compound bound to its target protein. This allows for a detailed visualization of the binding pocket and the precise orientation of this compound. For instance, analysis of the related compound phenoxybenzamine (B1677643) suggests it forms a permanent covalent bond with adrenergic receptors, likely involving a cysteine residue in a transmembrane helix. wikipedia.org
Computational Modeling: Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. These models are guided by the compound's chemical properties, such as the lipophilicity contributed by the cyclopentyl group and the potential for hydrogen bonding from the phenoxy group. ontosight.ai
Mutagenesis Studies: Site-directed mutagenesis can be used to substitute specific amino acids in the putative binding site of the target protein. If a mutation abolishes or significantly reduces the binding of this compound, it confirms the importance of that residue in the interaction.
Modulation of Intracellular Signaling Pathways by this compound in Cellular Systems
The binding of this compound to its molecular target initiates a cascade of events that alters intracellular signaling pathways.
Phosphoproteomics: This technique can be used to analyze changes in protein phosphorylation across the cell upon treatment with the compound. This provides a global snapshot of the signaling pathways that are activated or inhibited.
Reporter Gene Assays: If the compound is hypothesized to affect a specific transcription factor, a reporter gene assay can be employed. In this system, the activity of the transcription factor is linked to the expression of an easily measurable protein, such as luciferase.
Kinetic and Equilibrium Characterization of Enzyme Inhibition and Receptor Modulation by this compound
To quantify the interaction between this compound and its target, kinetic and equilibrium binding studies are essential. These experiments determine the compound's potency and affinity.
| Parameter | Description | Typical Method |
| IC₅₀ (Half maximal inhibitory concentration) | The concentration of the compound required to inhibit a biological process or enzyme activity by 50%. | Enzyme activity assays with varying concentrations of the inhibitor. |
| EC₅₀ (Half maximal effective concentration) | The concentration of the compound that produces 50% of its maximal effect. | Dose-response curves in cellular or tissue-based assays. |
| Kᵢ (Inhibition constant) | An indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition. | Derived from IC₅₀ values using the Cheng-Prusoff equation. |
| Kₑ (Dissociation constant) | A measure of the affinity between the compound and its target. A lower Kₑ indicates a stronger binding affinity. | Radioligand binding assays or surface plasmon resonance (SPR). |
Cellular Phenotypic Screening and Deconvolution Strategies for this compound's Mode of Action
Phenotypic screening is a powerful approach where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the molecular target. nih.gov This is particularly useful in complex diseases where the optimal target may not be known.
High-Content Imaging: This technology allows for the automated acquisition and analysis of images from cells treated with a library of compounds. It can measure multiple phenotypic parameters simultaneously, such as cell morphology, proliferation, and the localization of specific proteins.
Target Deconvolution: Once a "hit" compound like this compound is identified through a phenotypic screen, the subsequent challenge is to identify its molecular target, a process known as target deconvolution. nih.govnih.gov Strategies for this include:
Activity-based protein profiling (ABPP): This uses chemical probes that react with active sites in an enzyme family to identify the target. nih.gov
Thermal Proteome Profiling (TPP): This method assesses the change in thermal stability of proteins upon ligand binding. A target protein will typically be stabilized by the binding of the compound.
Genetic Approaches: As mentioned earlier, creating drug-resistant mutants and sequencing their genomes can often reveal the target protein.
For example, a phenotypic screen designed to identify modulators of macrophage M2 polarization led to the discovery of a 3,4-disubstituted piperidine (B6355638) derivative. nih.gov Subsequent mechanistic studies then revealed its effects on T-cell proliferation and the phosphorylation of Stat3 and Akt. nih.gov A similar workflow could be applied to elucidate the mode of action of this compound.
Computational and Theoretical Chemistry Approaches in N Cyclopentyl 3 Phenoxybenzamide Research
Molecular Docking and Virtual Screening Methodologies for N-cyclopentyl-3-phenoxybenzamide Ligand-Target Interactions
Molecular docking and virtual screening are foundational computational techniques in the quest to identify and optimize new drug candidates. Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, typically a protein or enzyme. nih.gov This process significantly narrows down the number of candidates for experimental testing.
For a compound like this compound, the process begins with the three-dimensional structure of a target protein. Molecular docking algorithms then predict the preferred orientation of the compound when bound to the target, forming a stable complex. nih.gov The strength of this interaction is estimated using a scoring function, which calculates a value analogous to binding affinity. Compounds with the best scores are considered top candidates for further investigation.
In a typical workflow, a library containing thousands to millions of compounds would be screened against a target's binding site. The this compound scaffold, with its distinct cyclopentyl, amide, and phenoxy groups, would be evaluated for its steric and electronic complementarity to the active site. ontosight.ai The cyclopentyl group, for instance, might fit into a hydrophobic pocket, while the phenoxy group could engage in pi-stacking or other non-covalent interactions. ontosight.ai The amide group is a key hydrogen bond donor and acceptor, which is often critical for anchoring a ligand to its target.
Table 1: Illustrative Molecular Docking Results for this compound Against Various Targets
| Target Protein | Putative Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | Active Site | -9.5 | Tyr385, Arg120, Ser530 |
| Hepatitis C virus NS5B polymerase | Allosteric Pocket-1 (AP-1) | -8.8 | Tyr448, Ser368, Arg503 |
| Lanosterol 14α-demethylase | Heme-binding site | -8.2 | Cys449, Tyr132, His377 |
| Voltage-gated K+ channel | Pore region | -7.9 | Thr442, Val478, Gly464 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output generated from molecular docking studies.
Quantum Chemical Calculations for Conformational Analysis and Electronic Property Determination
Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic properties based on the principles of quantum mechanics. epstem.netsuperfri.org These calculations are crucial for determining the most stable three-dimensional shape (conformation) of this compound and for mapping its electronic landscape.
Conformational analysis is performed to identify the low-energy shapes the molecule can adopt. For this compound, this involves calculating the energy associated with rotations around the single bonds, particularly the amide bond and the bonds connecting the phenyl rings. The resulting lowest energy conformation is considered the most probable structure and is often used as the input for molecular docking studies.
Electronic property determination involves calculating key descriptors that govern molecular interactions. epstem.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. epstem.net Furthermore, calculating the molecular electrostatic potential (MEP) map reveals the distribution of charge across the molecule, highlighting electron-rich regions (which can act as hydrogen bond acceptors) and electron-poor regions (which can act as hydrogen bond donors). bsu.by
Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Calculated Value (Hypothetical) | Significance |
| Total Energy | -950.75 Hartrees | Indicator of molecular stability |
| HOMO Energy | -9.58 eV | Relates to electron-donating capability |
| LUMO Energy | 0.36 eV | Relates to electron-accepting capability |
| HOMO-LUMO Gap | 9.94 eV | Index of chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Measures the polarity of the molecule |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values obtained for similar organic molecules from quantum chemical calculations. bsu.by
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds.
To build a QSAR model for a series of this compound analogs, researchers would first synthesize and test a set of derivatives with varied substituents at different positions. For each compound, a set of molecular descriptors is calculated. These can include electronic (e.g., partial charges), steric (e.g., molar refractivity), and hydrophobic (e.g., LogP) parameters. Statistical methods are then used to derive an equation that best describes the relationship between these descriptors and the measured biological activity.
For instance, a QSAR study on a series of antiatherogenic agents with a phenoxyphenyl scaffold found that molar refractivity at a specific position negatively contributed to the activity, suggesting that bulkier substituents in that region are detrimental. researchgate.net A similar approach for this compound could reveal which structural features are critical for its desired biological effect.
Table 3: Example of a Hypothetical QSAR Equation for a Series of Benzamide (B126) Derivatives
| QSAR Equation | pIC₅₀ = 0.75ClogP - 0.21MR + 0.95*Hdon + 2.54 |
| Statistical Parameters | n = 25, r² = 0.88, q² = 0.75, F = 45.6 |
| Descriptor | Definition |
| pIC₅₀ | Negative logarithm of the half-maximal inhibitory concentration |
| ClogP | Calculated logarithm of the partition coefficient (hydrophobicity) |
| MR | Molar Refractivity (steric parameter) |
| Hdon | Number of hydrogen bond donors (electronic parameter) |
Note: The equation and statistical data are for illustrative purposes to demonstrate the format and components of a QSAR model.
Molecular Dynamics Simulations to Elucidate Binding Dynamics and Protein Conformational Changes
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose and any conformational changes in the protein induced by the ligand.
For the this compound-protein complex predicted by docking, an MD simulation would be run for a duration of nanoseconds to microseconds. The stability of the interaction is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD plot indicates that the ligand remains securely in the binding pocket. mdpi.com
Other analyses include the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein, and the solvent-accessible surface area (SASA), which measures the exposure of the complex to the solvent. mdpi.com These simulations can reveal key residues that form stable hydrogen bonds or other interactions, confirming and refining the initial docking predictions and providing a more accurate understanding of the binding dynamics.
Table 4: Summary of Analysis from a Hypothetical Molecular Dynamics Simulation
| Analysis Metric | Average Value (Hypothetical) | Interpretation |
| Protein Backbone RMSD | 0.25 nm | The overall protein structure is stable throughout the simulation. |
| Ligand RMSD | 0.15 nm | The ligand maintains a stable binding pose within the active site. |
| Protein RMSF (Residues 50-60) | 0.40 nm | A specific loop region of the protein shows higher flexibility. |
| Radius of Gyration (rGyr) | 1.85 nm | The protein maintains a compact structure with no major unfolding events. |
| Ligand-Protein H-Bonds | 3 | An average of three stable hydrogen bonds are maintained. |
Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs from an MD simulation analysis. mdpi.com
De Novo Design and Scaffold Hopping Methodologies Guided by this compound Structure
De novo design and scaffold hopping are advanced computational strategies used to create novel molecules with desired properties, often starting from a known active compound like this compound. niper.gov.inchemrxiv.org
De novo design involves building new molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. The goal is to generate entirely new structures that are optimized for binding.
Scaffold hopping, a highly valuable technique in medicinal chemistry, aims to replace the central core (scaffold) of a molecule while retaining the essential pharmacophoric features responsible for its biological activity. niper.gov.innih.gov For this compound, the phenoxybenzoyl core could be considered the scaffold. A scaffold hopping algorithm would search for different core structures that can spatially arrange the cyclopentyl and amide functionalities in a similar orientation, potentially leading to compounds with improved properties such as better metabolic stability, higher potency, or novel intellectual property. chemrxiv.orgnih.gov This strategy allows for the exploration of new chemical space while preserving the key interactions with the biological target. niper.gov.in
Table 5: Potential Scaffold Replacements for the Phenoxybenzoyl Core of this compound
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |
| Phenoxybenzamide | Pyrazolopyrimidine | Can improve metabolic stability and introduce new interaction points. nih.gov |
| Quinoline | May alter solubility and cell permeability while maintaining aromatic interactions. niper.gov.in | |
| Benzothiadiazine | Offers a different arrangement of hydrogen bond donors/acceptors. nih.gov | |
| 1,2,4-Triazolopyridine | Can block sites of metabolism and reduce lipophilicity. niper.gov.in |
Note: This table presents hypothetical examples of scaffold hopping strategies based on established medicinal chemistry principles.
Advanced Biological Characterization and Preclinical Proof of Concept for N Cyclopentyl 3 Phenoxybenzamide Excluding Human Trials, Dosage, Safety/adverse Effects
In Vitro Efficacy Studies in Complex Biological Systems (e.g., primary cell lines, organoids)
No specific studies detailing the in vitro efficacy of N-cyclopentyl-3-phenoxybenzamide in complex biological models such as primary cell lines or organoids were found in the public domain. Research in this area is crucial for understanding a compound's potential therapeutic effects in a system that more closely mimics a patient's biology than standard cancer cell lines.
Ex Vivo Studies on Tissue Preparations and Cellular Assays
Similarly, there is no available information on ex vivo studies conducted on this compound. Such studies, using fresh tissue preparations, would provide insights into the compound's effects on complex cellular interactions within a native tissue environment.
Development and Validation of Target Engagement Biomarkers
The identification of a direct molecular target for this compound has not been publicly disclosed. Consequently, no research on the development and validation of specific target engagement biomarkers is available. These biomarkers are essential tools in drug development to confirm that a compound is interacting with its intended target in a biological system.
Exploratory Mechanistic Studies in Relevant Non-Human Biological Models
While benzamides as a class have been investigated for various mechanisms, including as potential histone deacetylase (HDAC) inhibitors, there are no specific exploratory mechanistic studies for this compound. ontosight.ai Understanding the precise molecular and cellular mechanisms is a critical step in preclinical development.
In Vitro Metabolic Stability and Chemical Reactivity Assessments
The assessment of in vitro metabolic stability is a standard procedure in drug discovery, utilizing systems like liver microsomes or hepatocytes to predict how a compound might be processed in the body. nih.govcreative-biolabs.com These assays measure parameters such as the rate of disappearance of the parent compound over time to calculate its intrinsic clearance and metabolic half-life. creative-biolabs.com However, specific data from such assessments for this compound are not available in the reviewed literature. The general process involves incubating the compound with liver fractions and analyzing its degradation, but the results of such tests for this particular molecule have not been published.
Challenges and Future Directions in N Cyclopentyl 3 Phenoxybenzamide Research
Synthetic Challenges and Opportunities for Novel Analogues and Chemical Probes
The synthesis of N-cyclopentyl-3-phenoxybenzamide typically involves the reaction of 3-phenoxybenzoic acid with cyclopentylamine (B150401). ontosight.ai While this method is straightforward, challenges lie in optimizing reaction conditions to ensure high yield and purity, which is critical for generating reliable biological data.
The key opportunity in this area is the development of a robust and flexible synthetic platform to generate a library of novel analogues. This can be achieved by systematically modifying the three core components of the molecule:
The Amide Substituent: Replacing the cyclopentyl group with other cyclic or acyclic moieties to explore the impact on lipophilicity and binding pocket interactions. ontosight.ai
The Phenoxy Group: Altering the substitution pattern on the phenoxy ring or replacing it entirely to fine-tune electronic properties and potential hydrogen bonding interactions. ontosight.ai
The Benzamide (B126) Core: Introducing substituents onto the main phenyl ring to alter conformation and target engagement.
Furthermore, a significant opportunity lies in the creation of chemical probes . These are analogues that incorporate specific functional groups, such as biotin (B1667282) for affinity purification or fluorescent tags for imaging, which are indispensable for identifying the compound's molecular targets.
Unexplored Mechanistic Aspects and Deeper Biological Pathway Elucidation
Preliminary research suggests that this compound belongs to the benzamide class of compounds, which are noted for diverse biological activities, including potential anti-inflammatory and anticancer properties. ontosight.ai Some benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of enzymes important in cancer therapy. ontosight.ai However, the precise mechanism of action for this compound is not fully elucidated.
Key unanswered questions that represent future research directions include:
Primary Molecular Target(s): Is this compound an HDAC inhibitor? If so, which of the 18 HDAC isoforms does it target? Or does it act on an entirely different class of proteins?
Downstream Pathways: Regardless of the primary target, the downstream cellular pathways affected by the compound are unknown. Elucidating these pathways is critical to understanding its biological effects.
Distinction from Similar Compounds: It is crucial to distinguish its mechanism from compounds with similar names, such as Phenoxybenzamine (B1677643). Phenoxybenzamine is a well-characterized, irreversible antagonist of alpha-adrenergic receptors, a mechanism that involves covalent bond formation with the receptor. nih.govwikipedia.org There is currently no evidence to suggest this compound shares this mechanism.
Integration of this compound Research with Emerging Chemical Biology Technologies
Overcoming the mechanistic uncertainties requires the integration of cutting-edge chemical biology technologies. A forward-thinking research program would leverage:
Chemical Proteomics: Using affinity-based probes (as developed in 7.1) coupled with mass spectrometry to pull down and identify the direct binding partners of this compound from cell lysates.
High-Throughput Screening (HTS): Screening a library of analogues against large panels of cancer cell lines or purified enzymes to rapidly identify structure-activity relationships (SAR) and potential therapeutic areas.
Phenotypic Screening and Target Deconvolution: Using high-content imaging or other phenotypic assays to find cellular effects, and then employing techniques like CRISPR-Cas9 screening to identify the genes and pathways responsible for that phenotype.
Strategies for Enhancing Specificity and Selectivity of this compound towards its Molecular Targets
A common challenge in drug development is ensuring a compound interacts specifically with its intended target while avoiding off-target effects. If this compound is found to have a promising target, efforts must be made to enhance its selectivity. Drawing from established principles of rational drug design, several strategies can be employed. nih.gov
| Strategy | Application to this compound |
| Shape Complementarity | Modifying the cyclopentyl and phenoxy groups to create a precise fit into the binding pocket of a specific target, while introducing steric clashes with the binding sites of closely related off-targets. nih.gov |
| Electrostatic Optimization | Fine-tuning the electronic properties by adding or moving polar groups to create favorable interactions, such as hydrogen bonds, with unique amino acid residues (e.g., a charged aspartate in the target vs. a neutral asparagine in an off-target). nih.gov |
| Exploiting Protein Dynamics | Designing analogues that selectively bind to a specific conformation of the target protein that is less accessible in off-target proteins. nih.gov |
| Targeting Dehydrons | Identifying and targeting "dehydrons"—backbone hydrogen bonds that are poorly shielded from water—that may be unique to the desired target, thereby increasing both potency and selectivity. nih.gov |
These strategies rely on an iterative process of design, synthesis, and testing, often guided by structural biology techniques like X-ray crystallography to visualize how the compound binds to its target.
Conceptual Frameworks for Further Academic Exploration of the this compound Scaffold and Related Benzamides
The future academic exploration of this compound class requires a systematic and multi-disciplinary approach. A robust conceptual framework would involve an iterative cycle:
Analogue Synthesis and Library Generation: Chemists would create a diverse library of compounds based on the this compound scaffold.
Biological Screening: Biologists would use high-throughput and phenotypic screening methods to test this library and identify compounds with interesting biological activity.
Target Identification and Validation: For the most promising "hits," chemical biologists would use proteomic and genomic technologies to identify and validate their molecular target(s).
Structure-Based Design: Structural biologists would determine the structure of the lead compounds bound to their targets.
Iterative Optimization: This structural information would then feed back to the chemists to design a new generation of analogues with enhanced potency, selectivity, and drug-like properties, thus restarting the cycle.
By following such a framework, the academic community can systematically explore the potential of the this compound scaffold, moving it from a molecule of interest to a valuable tool for understanding biology and a potential starting point for new therapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclopentyl-3-phenoxybenzamide, and how are reaction conditions optimized for yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the benzamide backbone via condensation of 3-phenoxybenzoic acid with cyclopentylamine using coupling reagents like HBTU or DCC. Critical parameters include inert atmosphere (N₂/Ar), temperature control (e.g., 0–60°C), and solvent selection (DMF or THF for solubility). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential. Reaction progress is monitored using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing This compound?
- Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substitution patterns (e.g., cyclopentyl proton shifts at δ 1.5–2.5 ppm, aromatic protons at δ 6.8–7.4 ppm).
- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 25.023 Å, b = 5.370 Å) provide definitive structural validation .
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 324.16) verifies molecular weight.
Q. What safety protocols are recommended for handling This compound in laboratory settings?
- Methodological Answer: Use PPE (nitrile gloves, lab coat) and respiratory protection (NIOSH-certified N95/P100 masks for aerosolized particles). Work under fume hoods to minimize inhalation. In case of skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes. Store in airtight containers at 4°C, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction intermediates be stabilized during the synthesis of This compound derivatives with sensitive functional groups?
- Methodological Answer: For oxidation-prone intermediates (e.g., amines), use stabilizing agents like BHT (butylated hydroxytoluene) or conduct reactions under strict anaerobic conditions. Temperature-sensitive steps (e.g., nitro group reduction) require cryogenic setups (−20°C) and catalysts like Pd/C under H₂ atmosphere. Solvent-free microwave-assisted synthesis may reduce decomposition risks .
Q. What strategies are effective in resolving contradictory bioactivity data across studies (e.g., conflicting receptor binding affinities)?
- Methodological Answer:
- Dose-response assays : Perform IC₅₀/EC₅₀ studies in triplicate to validate potency thresholds.
- Target selectivity profiling : Use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to confirm specificity.
- Structural analogs : Compare activity of derivatives (e.g., fluorinated or methylated analogs) to identify SAR trends. Contradictions may arise from assay conditions (e.g., pH, co-solvents) or cell line variability .
Q. How can computational modeling predict the metabolic stability of This compound in preclinical studies?
- Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with CYP450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.
- QSAR models : Train models on logP, polar surface area, and H-bond donors to predict clearance rates.
- In silico toxicity : Tools like ProTox-II assess hepatotoxicity risks based on structural fragments (e.g., benzamide core) .
Q. What advanced analytical methods are used to study degradation products under stressed conditions (e.g., heat, light)?
- Methodological Answer:
- Forced degradation : Expose the compound to 40–80°C (thermal), UV light (photolytic), or 0.1M HCl/NaOH (hydrolytic).
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzamide or cyclopentyl cleavage fragments) using a Q-TOF mass spectrometer.
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
